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Compound of Interest

3-((+-
Isopropylbenzyl)oxy)azetidine

Cat. No.: B1392434

Compound Name:

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific experimental spectroscopic data and a dedicated synthetic
protocol for 3-((4-1sopropylbenzyl)oxy)azetidine have not been reported in peer-reviewed
literature. The following guide is a comprehensive compilation based on established synthetic
methodologies for analogous compounds and predicted spectroscopic values derived from
data for structurally related molecules.

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their ability to impart
favorable physicochemical properties, such as improved solubility and metabolic stability, to
drug candidates. The 3-oxy-substituted azetidine motif, in particular, offers a versatile platform
for introducing a variety of functional groups. This guide focuses on 3-((4-
Isopropylbenzyl)oxy)azetidine, a compound featuring a 4-isopropylbenzyl ether linkage, a
common substituent in pharmacologically active molecules. This document provides a detailed,
albeit predictive, overview of its spectroscopic characteristics and a robust, generalized
synthetic protocol.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-((4-
Isopropylbenzyl)oxy)azetidine. These predictions are based on the known spectral properties
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of 3-(benzyloxy)azetidine, 4-isopropylbenzyl alcohol, and general principles of NMR, MS, and
IR spectroscopy.

Table 1: Predicted *H NMR Data

Chemical Shift (6,

Multiplicity Integration Assignment

ppm)

~7.25 d 2H Ar-H (ortho to CH2)
Ar-H (ortho to

~7.18 d 2H _
isopropyl)

~4.50 S 2H O-CH2-Ar

~4.30 m 1H Azetidine CH-O
Azetidine CH2

~3.90 m 2H _ _
(adjacent to NH, axial)
Azetidine CH2

~3.60 m 2H (adjacent to NH,
equatorial)

~2.90 sept 1H Isopropyl CH

~1.25 d 6H Isopropyl CHs

Solvent: CDCIs. Predicted chemical shifts are approximate.

Table 2: Predicted 3C NMR Data
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Chemical Shift (6, ppm)

Assignment

~148.5 Ar-C (ipso, isopropyl)
~135.5 Ar-C (ipso, CH2)

~128.0 Ar-CH (ortho to CHz2)
~126.5 Ar-CH (ortho to isopropyl)
~72.0 O-CHz2-Ar

~65.0 Azetidine CH-O

~53.0 Azetidine CH2-N

~34.0 Isopropyl CH

~24.0 Isopropyl CHs

Solvent: CDCIs. Predicted chemical shifts are approximate.

Table 3: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Predicted Fragment lon

219 [M]* (Molecular lon)

133 [M - C4HsNOJ™* (Loss of azetidinoxy group)

119 [CoH11]* (Isopropyltropylium ion)

105 [CsHo]* (Loss of methyl from isopropyltropylium
ion)

86 [CaHsNO]* (Azetidinoxy fragment)

Table 4: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Assignment of Absorption Band
~3350 N-H Stretch (secondary amine)
~3050-3020 C-H Stretch (aromatic)

~2960-2850 C-H Stretch (aliphatic)

~1460 C-H Bend (aliphatic)

~1100 C-O Stretch (ether)[1]

Experimental Protocols

The synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine can be achieved through a three-step
process:

o Synthesis of N-Boc-3-hydroxyazetidine.

o O-alkylation with 4-isopropylbenzyl bromide.
» Deprotection of the N-Boc group.

3.1. Synthesis of N-Boc-3-hydroxyazetidine

This procedure is adapted from established methods for the synthesis of this key intermediate.

[2]3]

o Materials: 1-Benzhydrylazetidin-3-ol hydrochloride, Sodium hydroxide, Di-tert-butyl
dicarbonate (Boc20), Palladium on carbon (10%), Methanol, Dichloromethane (DCM), Water.

e Procedure:

o To a solution of 1-benzhydrylazetidin-3-ol hydrochloride in a mixture of water and DCM,
add a solution of sodium hydroxide to basify the mixture.

o Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to obtain 1-benzhydrylazetidin-3-ol.
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3.2.

Dissolve the crude 1-benzhydrylazetidin-3-ol in methanol.
Add 10% Palladium on carbon to the solution.

Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the
reaction is complete (monitored by TLC).

Filter the reaction mixture through celite to remove the catalyst and wash with methanol.

To the filtrate, add di-tert-butyl dicarbonate (Boc20) and stir at room temperature for
several hours.

Concentrate the reaction mixture under reduced pressure.

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes)
to afford N-Boc-3-hydroxyazetidine as a white solid.

Synthesis of tert-Butyl 3-((4-isopropylbenzyl)oxy)azetidine-1-carboxylate

This O-alkylation is a standard Williamson ether synthesis.

o Materials: N-Boc-3-hydroxyazetidine, 4-Isopropylbenzyl bromide, Sodium hydride (60%

dispersion in mineral oil), Anhydrous N,N-Dimethylformamide (DMF).

e Procedure:

To a stirred solution of N-Boc-3-hydroxyazetidine in anhydrous DMF at O °C under an inert
atmosphere, add sodium hydride portion-wise.

Allow the mixture to warm to room temperature and stir for 30 minutes.

Cool the reaction mixture back to 0 °C and add a solution of 4-isopropylbenzyl bromide in
anhydrous DMF dropwise.

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction by the slow addition of water at 0 °C.
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o Extract the aqueous layer with ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter,
and concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel (eluent: ethyl
acetate/hexanes) to yield tert-butyl 3-((4-isopropylbenzyl)oxy)azetidine-1-carboxylate.

3.3. Synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine (Final Product)
Deprotection of the N-Boc group is typically achieved under acidic conditions.[4]

o Materials: tert-Butyl 3-((4-isopropylbenzyl)oxy)azetidine-1-carboxylate, Trifluoroacetic acid
(TFA), Dichloromethane (DCM).

e Procedure:

[e]

Dissolve tert-butyl 3-((4-isopropylbenzyl)oxy)azetidine-1-carboxylate in DCM.
o Add trifluoroacetic acid dropwise at 0 °C.

o Stir the reaction mixture at room temperature for 1-2 hours (monitored by TLC).
o Concentrate the reaction mixture under reduced pressure.

o Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium
bicarbonate to neutralize the excess acid.

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to obtain the final product, 3-((4-
Isopropylbenzyl)oxy)azetidine.

Visualizations

Diagram 1: Synthetic Workflow
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Caption: Synthetic pathway to 3-((4-Isopropylbenzyl)oxy)azetidine.

Diagram 2: Spectroscopic Characterization Workflow
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Caption: Workflow for the spectroscopic analysis of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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